REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[Br:10][C:11]1[CH:16]=[C:15](F)[CH:14]=[C:13]([Cl:18])[CH:12]=1.C(=O)([O-])[O-].[K+].[K+].O>CN1C(=O)CCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][C:15]1[CH:14]=[C:13]([Cl:18])[CH:12]=[C:11]([Br:10])[CH:16]=1 |f:2.3.4|
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Name
|
|
Quantity
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82.3 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)F)O
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)F)Cl
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 140° C. for hours
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2500+1500 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine
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Type
|
CONCENTRATION
|
Details
|
This solution was concentrated on the rotary evaporator
|
Type
|
DISTILLATION
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Details
|
the residue was distilled at high vacuum at 135-190° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)F)OC1=CC(=CC(=C1)Cl)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |